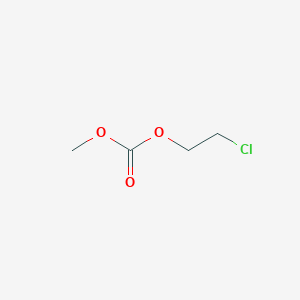

2-Chloroethyl methyl carbonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7ClO3 |

|---|---|

Molecular Weight |

138.55 g/mol |

IUPAC Name |

2-chloroethyl methyl carbonate |

InChI |

InChI=1S/C4H7ClO3/c1-7-4(6)8-3-2-5/h2-3H2,1H3 |

InChI Key |

JTAMKVMVSJVIKP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OCCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloroethyl Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Chloroethyl Methyl Carbonate, a valuable chemical intermediate. We will delve into the core chemical principles, compare and contrast different synthetic strategies, and provide detailed experimental protocols. This document is intended to serve as a practical resource for researchers in organic synthesis, drug development, and materials science, offering insights into both established and modern synthetic methodologies. We will explore two primary approaches: the reaction of 2-chloroethanol with a methylating agent and the transesterification of a methyl carbonate source. Particular emphasis is placed on the rationale behind experimental design, choice of reagents, and optimization of reaction conditions to ensure high yield and purity.

Introduction and Significance

2-Chloroethyl methyl carbonate is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates a reactive chloroethyl group and a methyl carbonate moiety, making it a versatile building block for the introduction of the methoxycarbonyloxyethyl group in a variety of applications. This functional group is found in pharmacologically active compounds and serves as a useful protecting group or linker in complex molecule synthesis. The ability to efficiently and selectively synthesize this compound is therefore of considerable importance.

This guide will focus on the practical aspects of its synthesis, providing the necessary detail for replication and adaptation in a laboratory setting. We will begin by examining the more traditional approach involving methyl chloroformate, a phosgene derivative, and then explore a more contemporary, phosgene-free route via transesterification.

Synthesis Pathway I: Reaction of 2-Chloroethanol with Methyl Chloroformate

This classical approach relies on the nucleophilic acyl substitution of the highly reactive methyl chloroformate with 2-chloroethanol. The hydroxyl group of 2-chloroethanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group in 2-chloroethanol attacks the carbonyl carbon of methyl chloroformate. This is followed by the departure of the chloride leaving group. A base, commonly a tertiary amine like pyridine or triethylamine, is essential to scavenge the HCl generated, preventing side reactions and promoting the forward reaction.

Diagram 1: Synthesis of 2-Chloroethyl Methyl Carbonate from 2-Chloroethanol and Methyl Chloroformate

Caption: Reaction of 2-chloroethanol with methyl chloroformate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar carbonates.[1][2]

Materials:

-

2-Chloroethanol

-

Methyl chloroformate

-

Pyridine (or triethylamine), dried

-

Anhydrous diethyl ether (or dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethanol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.

-

Addition of Methyl Chloroformate: Cool the solution to 0 °C using an ice bath. Slowly add methyl chloroformate (1.05 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. A white precipitate of pyridinium hydrochloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup:

-

Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

-

Wash the filtrate sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure 2-chloroethyl methyl carbonate.

-

Key Experimental Considerations

-

Moisture Sensitivity: Methyl chloroformate is highly sensitive to moisture and will readily hydrolyze. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.

-

Temperature Control: The initial reaction is exothermic. Maintaining a low temperature during the addition of methyl chloroformate is crucial to minimize side reactions.

-

Choice of Base: Pyridine or triethylamine are commonly used. Triethylamine is a stronger base and may lead to faster reaction times, but pyridine is often sufficient. The base must be dry.

-

Safety: Methyl chloroformate is a toxic and corrosive substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Synthesis Pathway II: Transesterification of Dimethyl Carbonate with 2-Chloroethanol (Phosgene-Free Route)

In response to the hazardous nature of phosgene and its derivatives, phosgene-free synthetic routes have gained significant traction. One of the most promising methods for the synthesis of unsymmetrical carbonates is the transesterification of dimethyl carbonate (DMC) with an alcohol. This approach is more environmentally benign and offers a safer alternative.

Mechanistic Principles

Transesterification involves the exchange of the alkoxy group of an ester with another alcohol. In this case, the methoxy group of dimethyl carbonate is exchanged with the 2-chloroethoxy group from 2-chloroethanol. This is an equilibrium-controlled reaction, and strategies must be employed to drive the reaction towards the desired product. This is often achieved by using a large excess of one reactant or by removing one of the products (typically methanol) from the reaction mixture. The reaction is typically catalyzed by a base or an acid, with base catalysis being more common for this transformation.[3][4][5][6][7][8][9][10][11][12][13][14][15]

Diagram 2: Transesterification of Dimethyl Carbonate with 2-Chloroethanol

Caption: Phosgene-free synthesis via transesterification.

Detailed Experimental Protocol

This protocol is based on general procedures for the transesterification of dimethyl carbonate.[3][4][5][12][13]

Materials:

-

Dimethyl carbonate (DMC)

-

2-Chloroethanol

-

Catalyst (e.g., potassium carbonate, sodium methoxide, or a solid base catalyst)

-

Dean-Stark apparatus (or a distillation setup to remove methanol)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (or a short-path distillation head), combine dimethyl carbonate (a large excess, e.g., 5-10 equivalents), 2-chloroethanol (1.0 equivalent), and the catalyst (e.g., 5-10 mol% potassium carbonate).

-

Reaction: Heat the mixture to reflux. The methanol byproduct will begin to distill and can be collected in the side arm of the Dean-Stark trap or removed via distillation. Monitor the progress of the reaction by GC or TLC.

-

Workup:

-

After the reaction is complete (as indicated by the cessation of methanol distillation or by analytical monitoring), cool the reaction mixture to room temperature.

-

Filter to remove the catalyst (if heterogeneous). If a homogeneous catalyst was used, it may be necessary to neutralize it with a mild acid and then wash the organic layer with water.

-

Wash the organic layer with water and brine to remove any remaining catalyst and byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Remove the excess dimethyl carbonate by distillation at atmospheric pressure.

-

Purify the remaining crude product by vacuum distillation to yield pure 2-chloroethyl methyl carbonate.

-

Catalyst Selection and Reaction Optimization

The choice of catalyst is critical for the success of the transesterification reaction. A variety of catalysts have been shown to be effective for similar transformations:

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Bases | NaOCH₃, K₂CO₃, Guanidines[6] | High activity, mild conditions | Difficult to separate from the product |

| Heterogeneous Bases | MgO, Al₂O₃, Hydrotalcites[3] | Easy to separate and recycle | May have lower activity than homogeneous catalysts |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | High activity, metal-free | Can be expensive and sensitive to air/moisture |

Table 1: Comparison of Catalysts for Transesterification

To optimize the reaction, several parameters can be adjusted:

-

Reactant Ratio: Using a large excess of dimethyl carbonate can effectively shift the equilibrium towards the product.

-

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions. The optimal temperature will depend on the catalyst used.

-

Methanol Removal: Efficient removal of methanol is crucial for achieving high conversion. A Dean-Stark trap or fractional distillation is recommended.

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its identity confirmed.

Purification

Vacuum distillation is the most common method for purifying 2-chloroethyl methyl carbonate. The boiling point of the product is significantly higher than that of the starting materials and methanol, allowing for effective separation.

Characterization

The structure and purity of the synthesized 2-chloroethyl methyl carbonate can be confirmed using a variety of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information. The proton NMR spectrum should show characteristic signals for the methyl group and the two methylene groups of the chloroethyl moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonate carbonyl group (C=O) typically in the region of 1750-1740 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern. Spectroscopic data for the closely related bis(2-chloroethyl) carbonate can be found in the NIST Chemistry WebBook.[16][17][18]

Safety Considerations

-

2-Chloroethanol: This starting material is toxic and should be handled with care in a well-ventilated fume hood.[19][20]

-

Methyl Chloroformate: As a phosgene derivative, methyl chloroformate is highly toxic, corrosive, and moisture-sensitive.[21] Strict adherence to safety protocols is mandatory when using this reagent.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these syntheses. Ensure that all reactions are carried out in a well-ventilated fume hood.

Conclusion

This technical guide has outlined two primary synthetic pathways for the preparation of 2-chloroethyl methyl carbonate. The choice between the methyl chloroformate route and the transesterification route will depend on factors such as the availability of starting materials, safety considerations, and the desired scale of the synthesis. The classical method using methyl chloroformate is a high-yielding and well-established procedure. However, the inherent hazards associated with this reagent make the phosgene-free transesterification of dimethyl carbonate an attractive and more environmentally friendly alternative for modern synthetic chemistry. With careful optimization of reaction conditions and appropriate catalyst selection, both methods can provide access to this valuable chemical intermediate.

References

-

On the Alkalinity of Solid Catalysts for Transesterification of Dimethyl Carbonate and Ethanol. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

Tunable transesterification of dimethyl carbonate with ethanol on K2CO3/Al2O3 catalysts:Study on the mechanism and kinetics Ch. (n.d.). Elsevier. Retrieved February 10, 2026, from [Link]

-

Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

-

Ring-opening polymerization of ethylene carbonate: comprehensive structural elucidation by 1D & 2D-NMR techniques, and. (2017, February 16). RSC Publishing. Retrieved February 10, 2026, from [Link]

-

Ring-opening polymerization of ethylene carbonate: comprehensive structural elucidation by 1D & 2D-NMR techniques, and selectivity analysis. (n.d.). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

-

Dual Catalytic Ring-Opening Polymerization of Ethylene Carbonate for the Preparation of Degradable PEG. (2020, July 13). PubMed. Retrieved February 10, 2026, from [Link]

-

Transesterification of Dimethyl Carbonate with Ethanol Catalyzed by Guanidine: A Theoretical Analysis. (2024, May 17). PubMed. Retrieved February 10, 2026, from [Link]

-

Dimethyl carbonate synthesis by transesterification of propylene carbonate with methanol: Comparative assessment of Ce-M (M=Co, Fe, Cu and Zn) catalysts. (n.d.). IDEAS/RePEc. Retrieved February 10, 2026, from [Link]

-

2-Chloroethyl carbonate. (n.d.). NIST WebBook. Retrieved February 10, 2026, from [Link]

-

2-Chloroethyl carbonate. (n.d.). NIST WebBook. Retrieved February 10, 2026, from [Link]

-

Ring-Opening Polymerization of Ethylene Carbonate Catalyzed with Ionic Liquids: Imidazolium Chloroaluminate and Chlorostannate Melts. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

2-Chloroethyl chloroformate. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

Ring-opening polymerization of ethylene carbonate and depolymerization of poly(ethylene oxide-co-ethylene carbonate). (2000, March 7). Seoul National University. Retrieved February 10, 2026, from [Link]

-

2-chloroethanol. (2009, July 30). Sciencemadness Discussion Board. Retrieved February 10, 2026, from [Link]

-

2-Chloroethyl ethyl carbonate. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Preparation of methyl chloroformate. (n.d.). PrepChem.com. Retrieved February 10, 2026, from [Link]

-

2-Chloroethyl carbonate. (n.d.). NIST WebBook. Retrieved February 10, 2026, from [Link]

-

Synthesis of Dimethyl Carbonate via Transesterification of Ethylene Carbonate and Methanol over Mesoporous KF-loaded Mg-Fe Oxides. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

-

Synthesis of Dimethyl Carbonate by Transesterification of Propylene Carbonate with Methanol on CeO2-La2O3 Oxides Prepared by the. (2021, August 24). Document Server@UHasselt. Retrieved February 10, 2026, from [Link]

- Method for synthesizing 2-chloroethyl methyl ether. (n.d.). Google Patents.

- Continuous preparation method of high-content 2-chloroethanol. (n.d.). Google Patents.

-

Synthesis of dimethyl carbonate via transesterification of ethylene carbonate with methanol using poly-4-vinyl pyridine as a novel base catalyst. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

ethyl n-methylcarbamate. (n.d.). Organic Syntheses Procedure. Retrieved February 10, 2026, from [Link]

-

Synthesis of Dimethyl Carbonate by Transesterification of Propylene Carbonate with Methanol on CeO2-La2O3 Oxides Prepared by the Soft Template Method. (2021, August 24). MDPI. Retrieved February 10, 2026, from [Link]

- A kind of synthetic method of chloro-methyl-chloroformate. (n.d.). Google Patents.

- Method for preparing methyl ethyl carbonate by ester exchange reaction of dimethyl carbonate and ethanol. (n.d.). Google Patents.

-

Transesterification of Dimethyl Carbonate with Ethanol To Form Ethyl Methyl Carbonate and Diethyl Carbonate: A Comprehensive Study on Chemical Equilibrium and Reaction Kinetics. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

- Preparation method of methyl ethyl carbonate and co-production of diethyl carbonate. (n.d.). Google Patents.

- Process for producing dimethyl carbonate. (2017, March 2). Google Patents.

- Process for the preparation of dimethyl carbonate. (n.d.). Google Patents.

- Synthetic method of vinyl ethylene carbonate. (n.d.). Google Patents.

Sources

- 1. ChloroMethyl Methyl Carbonate synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. iscre28.org [iscre28.org]

- 5. Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Transesterification of Dimethyl Carbonate with Ethanol Catalyzed by Guanidine: A Theoretical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimethyl carbonate synthesis by transesterification of propylene carbonate with methanol: Comparative assessment of Ce-M (M=Co, Fe, Cu and Zn) catalysts [ideas.repec.org]

- 8. Synthesis of Dimethyl Carbonate via Transesterification of Ethylene Carbonate and Methanol over Mesoporous KF-loaded Mg-Fe Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Dimethyl Carbonate by Transesterification of Propylene Carbonate with Methanol on CeO2-La2O3 Oxides Prepared by the Soft Template Method | MDPI [mdpi.com]

- 12. CN108976125B - Method for preparing methyl ethyl carbonate by ester exchange reaction of dimethyl carbonate and ethanol - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. CN114478250A - Preparation method of methyl ethyl carbonate and co-production of diethyl carbonate - Google Patents [patents.google.com]

- 15. US9765014B2 - Process for producing dimethyl carbonate - Google Patents [patents.google.com]

- 16. 2-Chloroethyl carbonate [webbook.nist.gov]

- 17. 2-Chloroethyl carbonate [webbook.nist.gov]

- 18. 2-Chloroethyl carbonate [webbook.nist.gov]

- 19. Sciencemadness Discussion Board - 2-chloroethanol - Powered by XMB 1.9.11 [sciencemadness.org]

- 20. isotope.com [isotope.com]

- 21. prepchem.com [prepchem.com]

Technical Monograph: 2-Chloroethyl Methyl Carbonate (CEMC)

Executive Summary

2-Chloroethyl methyl carbonate (CEMC) is an asymmetric carbonic acid ester featuring a methyl group and a 2-chloroethyl moiety. While historically overshadowed by its symmetric analog, bis(2-chloroethyl) carbonate, CEMC has emerged as a critical species in two distinct high-value sectors: Lithium-Ion Battery (LIB) electrolytes and specialized organic synthesis .

In the context of LIBs, CEMC serves a dual role: it is investigated as a functional electrolyte solvent/additive capable of enhancing high-voltage stability and flame retardancy, and it acts as a diagnostic marker for the oxidative degradation of ethyl methyl carbonate (EMC) at high potentials. In drug development, it functions as a versatile reagent for introducing the 2-chloroethoxycarbonyl motif, a useful protecting group and pharmacophore precursor.

This guide provides a comprehensive technical analysis of CEMC, detailing its structural properties, synthesis protocols, and application workflows.

Chemical Identity & Structural Analysis[1]

CEMC is characterized by the presence of a reactive chloroalkyl group and a carbonate linkage. The asymmetry of the molecule introduces specific reactivity patterns distinguishable from symmetric carbonates.

Table 1: Chemical Identity

| Parameter | Detail |

| Chemical Name | 2-Chloroethyl methyl carbonate |

| Synonyms | Carbonic acid, 2-chloroethyl methyl ester; Methyl 2-chloroethyl carbonate; CEMC |

| CAS Number | 78241-76-6 |

| Molecular Formula | C₄H₇ClO₃ |

| Molecular Weight | 138.55 g/mol |

| SMILES | COC(=O)OCCCl |

| InChI Key | JTAMKVMVSJVIKP-UHFFFAOYSA-N |

Structural Commentary

The molecule consists of a central carbonyl carbon (

Physicochemical Profile

The physical properties of CEMC are intermediate between dimethyl carbonate (DMC) and bis(2-chloroethyl) carbonate.

Table 2: Physicochemical Properties

| Property | Value (Experimental/Predicted) | Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~150–155 °C | Predicted based on homologs |

| Density | ~1.25 g/cm³ | Estimated |

| Solubility | Soluble in polar organic solvents (ACN, THF, PC); Limited solubility in water | Hydrolyzes slowly in water |

| Flash Point | > 60 °C | Predicted |

| LogP | ~1.1 | Lipophilic character |

Synthesis & Production Protocols

Primary Synthesis: Chloroformate Coupling

The most reliable laboratory-scale synthesis involves the nucleophilic substitution of methyl chloroformate with 2-chloroethanol. This route minimizes transesterification side products.

Reaction:

Protocol 1: Step-by-Step Synthesis

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Reagents:

-

2-Chloroethanol (1.0 equiv, 50 mmol)

-

Pyridine or Triethylamine (1.1 equiv, 55 mmol)

-

Dichloromethane (DCM) (anhydrous, 150 mL)

-

Methyl Chloroformate (1.05 equiv, 52.5 mmol)

-

-

Procedure:

-

Dissolve 2-chloroethanol and the base in DCM under

atmosphere. Cool to 0 °C in an ice bath. -

Add Methyl Chloroformate dropwise over 30 minutes, maintaining temperature < 5 °C. The reaction is exothermic.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or GC-MS.

-

-

Workup:

-

Quench with ice-cold water (50 mL).

-

Wash the organic layer with 1M HCl (to remove excess base), saturated

, and brine. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Distillation under reduced pressure yields pure CEMC.

Visualization of Synthesis Workflow

Figure 1: Synthetic workflow for 2-Chloroethyl methyl carbonate via the chloroformate route.

Applications in Energy Storage (Lithium-Ion Batteries)

CEMC is increasingly relevant in the development of high-voltage electrolytes (4.5V+ vs Li/Li+).

As a Functional Additive

Halo-alkyl carbonates like CEMC possess higher oxidation potentials than standard alkyl carbonates (DMC, EMC). The chlorine substituent provides a dipole that can facilitate the formation of a stable Cathode Electrolyte Interphase (CEI), preventing continuous electrolyte oxidation.

-

Mechanism: The Cl-C bond can undergo homolytic cleavage under extreme potentials or thermal stress, initiating radical polymerization that passivates the electrode surface.

-

Flame Retardancy: Halogenated carbonates reduce the flammability of the electrolyte mixture compared to pure alkyl carbonates.

As a Degradation Marker

In systems using Lithium Perchlorate (

Degradation Pathway:

Figure 2: Pathway for the formation of CEMC as a degradation product in high-voltage Li-ion cells.

Applications in Drug Development & Organic Synthesis[4][5]

In medicinal chemistry, CEMC is utilized as a bifunctional linker and a protecting group reagent .

Carbamate Synthesis

CEMC reacts with secondary amines to form carbamates. The 2-chloroethyl group can subsequently be modified (e.g., nucleophilic displacement) or used to influence the lipophilicity of the prodrug.

N-Alkylation/Acylation

The reactivity of the carbonate vs. the alkyl chloride allows for selective functionalization.

-

Step 1: Reaction of the carbonate with an amine yields a carbamate.

-

Step 2: The chloroethyl tail remains available for cyclization (e.g., forming oxazolidinones) or further substitution.

Safety & Handling

Hazard Classification:

-

Skin/Eye Irritant: Causes serious eye irritation and skin irritation.

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Target Organs: Respiratory system.

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations must be performed in a certified chemical fume hood.

-

Storage: Store in a cool, dry place under inert gas (

or Ar). Moisture sensitive (slow hydrolysis).

References

-

National Institute of Standards and Technology (NIST). (2023). 2-Chloroethyl carbonate (Bis-analog) Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

European Patent Office. (2021). Lithium Secondary Battery Electrolyte for Reducing Internal Resistance. EP 3 972 024 A1. Retrieved from [Link]

- Kraft, V., et al. (2015). Review of Electrolyte Degradation Mechanisms in Lithium-Ion Batteries. Journal of The Electrochemical Society.

-

ResearchGate. (2024). Comprehensive Study on Cell Components in High‐Voltage Pouch Cells with Lithium Perchlorate. (Identifies CEMC as degradation product). Retrieved from [Link]

Technical Assessment: Thermal Stability & Decomposition Kinetics of 2-Chloroethyl Methyl Carbonate (CEMC)

Executive Summary

2-Chloroethyl methyl carbonate (CEMC) represents a specialized class of carbonate esters often utilized as a derivatizing agent or intermediate in the synthesis of prodrugs and carbamate-based pharmaceuticals. While dialkyl carbonates are generally stable up to 200°C, the introduction of the

This guide provides a rigorous analysis of the thermal instability inherent to CEMC. Unlike simple alkyl carbonates, CEMC possesses a low-energy decomposition pathway driven by internal nucleophilic substitution, leading to the formation of cyclic carbonates and alkyl chlorides.[1] Understanding this mechanism is critical for preventing thermal runaway events during scale-up.

Part 1: Chemical Identity & Structural Hazards[2]

The thermal behavior of CEMC is dictated by the inductive effect of the chlorine atom and the flexibility of the ethyl linker.

| Property | Specification |

| IUPAC Name | Methyl 2-chloroethyl carbonate |

| CAS Number | 2275-18-5 |

| Molecular Formula | |

| Molecular Weight | 138.55 g/mol |

| Key Functional Groups | Carbonate ester ( |

| Primary Thermal Hazard | Evolution of Methyl Chloride (gas) and Hydrogen Chloride (if moisture present) |

Structural Instability Analysis

The

Part 2: Theoretical Decomposition Pathways

To accurately predict thermal risks, we must differentiate between the standard carbonate decomposition and the specific pathway accessible to CEMC.

Pathway A: Internal Nucleophilic Substitution (Dominant Mechanism)

This is the critical pathway for CEMC. Upon heating, the molecule undergoes an intramolecular rearrangement. The carbonyl oxygen attacks the carbon bearing the chlorine, displacing the chloride ion. This results in the formation of Ethylene Carbonate (EC) and Methyl Chloride (MeCl) .[2]

-

Risk Factor: High.[2] This reaction is exothermic and generates a gaseous byproduct (MeCl), leading to rapid pressure buildup in closed vessels.

Pathway B: Decarboxylation (Secondary Mechanism)

At higher temperatures (

-

Reaction:

[2]

Visualization of Decomposition Kinetics

The following diagram illustrates the competition between these pathways, highlighting the lower activation energy (

Caption: Figure 1. Mechanistic divergence showing the dominant cyclization pathway releasing Methyl Chloride gas.

Part 3: Experimental Assessment Protocols

As a Senior Scientist, you cannot rely on literature values alone for safety critical steps. You must validate the stability of your specific lot of CEMC using the following tiered approach.

Tier 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the Onset Temperature (

Protocol:

-

Sample Prep: Load 2–5 mg of CEMC into a gold-plated high-pressure crucible (to contain volatile MeCl). Note: Standard aluminum pans may rupture or catalyze decomposition.[1][2]

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

Ramp: Heat from 25°C to 400°C at 5°C/min.

-

Analysis:

-

Identify the first exothermic deviation (Onset).

-

Integrate the peak to find energy release (J/g).

-

Critical Limit: If

J/g, the material has high explosive potential.

-

Tier 2: Accelerating Rate Calorimetry (ARC)

Objective: Determine the "Time to Maximum Rate" (TMR) and adiabatic temperature rise. This simulates a cooling failure in a large reactor.

Protocol:

-

Sample Prep: Load 2–5 g of CEMC into a spherical titanium or Hastelloy bomb.

-

Mode: Heat-Wait-Search (HWS) mode.

-

Data Output: Plot

vs. -

Calculation: Extrapolate to find

(temperature at which time to maximum rate is 24 hours). Never process above

Tier 3: Evolved Gas Analysis (TGA-MS)

Objective: Confirm the identity of decomposition gases (MeCl vs.

Protocol:

-

Couple a Thermogravimetric Analyzer (TGA) to a Mass Spectrometer.

-

Ramp sample in an open pan.

-

Monitor m/z signals:

Part 4: Handling & Storage Strategies

Based on the mechanism and testing protocols, the following storage and handling controls are mandatory.

Storage Conditions

-

Temperature: Store at

. The cyclization reaction is kinetically slow at low temperatures but accelerates exponentially above 40°C. -

Moisture Control: Strictly anhydrous conditions (

ppm -

Headspace: Containers must be vented or pressure-rated.[2] Accumulation of MeCl over time can pressurize sealed bottles.

Reaction Safety

-

Base Sensitivity: Avoid strong Lewis bases or nucleophiles unless intended for reaction. Bases catalyze the cyclization to ethylene carbonate.

-

Quenching: Do not quench reaction mixtures containing residual CEMC into hot aqueous base; this will generate a massive exotherm and gas evolution.[2]

Safety Decision Logic

Use the following workflow to assess if a batch of CEMC is safe for processing.

Caption: Figure 2. Quality Control and Safety Assessment Workflow for CEMC batches.

References

-

Shaikh, A. A., & Sivaram, S. (1996).[1] Organic Carbonates. Chemical Reviews, 96(3), 951–976.[1] [Link]

-

Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.[1] (Mechanistic insight on chloro-carbonate cyclization). [Link]

-

Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard protocols for DSC/ARC interpretation). [Link][2]

-

National Institute of Standards and Technology (NIST). Methyl 2-chloroethyl carbonate - Gas Phase Ion Energetics. [Link][2]

Sources

Technical Guide: 2-Chloroethyl Methyl Carbonate (CEMC) in Organic Synthesis

This technical guide details the mechanism of action, synthetic utility, and experimental protocols for 2-Chloroethyl Methyl Carbonate (CEMC) .

Executive Summary & Chemical Identity

2-Chloroethyl methyl carbonate (CAS: 2275-67-4) is a bifunctional electrophilic reagent used primarily in the synthesis of 2-oxazolidinones and as a linker in medicinal chemistry.

It is critical to distinguish this molecule from its isomer, 1-chloroethyl methyl carbonate. While the 1-chloro isomer is a standard reagent for synthesizing hydrolytically unstable prodrugs (e.g., cilexetil esters), the 2-chloro isomer forms stable carbamates that require specific activation (usually base-mediated cyclization) to react further.

| Feature | 2-Chloroethyl Methyl Carbonate | 1-Chloroethyl Methyl Carbonate |

| Structure | ||

| Primary Use | Heterocycle synthesis (Oxazolidinones), Stable Linkers | Prodrug synthesis (Bioavailability) |

| Reactivity | Dual Electrophile (Acyl + Alkyl) | Acyl + Hemiacetal-like instability |

| Stability | High (Stable in plasma/water) | Low (Hydrolyzes rapidly in vivo) |

Mechanism of Action

CEMC possesses two distinct electrophilic sites, allowing for sequential functionalization. Its utility relies on the "Acylation-Alkylation" cascade.

The Electrophilic Cascade

-

Site A (Carbonyl Carbon): The first reaction is a nucleophilic acyl substitution. Nucleophiles (primary amines) attack the carbonyl.

-

Selectivity Challenge: The molecule has two potential leaving groups: Methoxide (

) and 2-Chloroethoxide ( -

Thermodynamics: 2-Chloroethanol (

) is more acidic than Methanol (

-

-

Site B (Alkyl Chloride): Once the intermediate carbamate is formed, the pendant alkyl chloride becomes a target for intramolecular nucleophilic substitution (

), typically leading to ring closure.

Pathway Visualization (DOT)

The following diagram illustrates the conversion of a primary amine to a 2-oxazolidinone, the primary application of CEMC.

Caption: The stepwise conversion of primary amines to 2-oxazolidinones via a carbamate intermediate, displacing methanol and then chloride.

Experimental Protocol: Synthesis of 2-Oxazolidinones

This protocol describes the "One-Pot, Two-Step" synthesis of an N-aryl-2-oxazolidinone from an aniline derivative. This method avoids the use of phosgene.[1]

Reagents & Equipment

-

Substrate: Aniline derivative (1.0 equiv).

-

Reagent: 2-Chloroethyl methyl carbonate (1.2 equiv).

-

Base: Potassium Carbonate (

) or Sodium Hydride ( -

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

Monitoring: TLC (Silica, EtOAc/Hexane).

Step-by-Step Workflow

-

Carbamate Formation (Acylation):

-

Dissolve the aniline (10 mmol) in anhydrous DMF (20 mL).

-

Add

(15 mmol) and stir at Room Temperature (RT) for 15 minutes. -

Add 2-Chloroethyl methyl carbonate (12 mmol) dropwise.

-

Checkpoint: Heat to 60°C. Monitor by TLC. You should observe the consumption of aniline and the formation of the linear carbamate intermediate (

). -

Note: If the reaction stalls, the leaving group competition (loss of chloroethanol vs methanol) may be interfering. Ensure anhydrous conditions to prevent hydrolysis.

-

-

Cyclization (Alkylation):

-

Once the intermediate is maximal, increase temperature to 100–120°C .

-

The internal nitrogen nucleophile (now an amide anion due to the base) will attack the carbon bearing the chlorine.

-

Stir for 2–4 hours.

-

Validation: The product spot should be more polar than the starting material but less polar than the free amine.

-

-

Work-up:

-

Cool to RT. Pour into ice water (100 mL).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash organic layer with Brine to remove DMF.

-

Dry over

and concentrate.

-

Scientific Integrity & Troubleshooting (E-E-A-T)

Leaving Group Competition (The "Selectivity Trap")

A common failure mode in this reaction is the "wrong" elimination.

-

Scenario: The amine attacks the carbonyl, but the 2-chloroethoxy group leaves instead of the methoxy group.

-

Result: You form a methyl carbamate (

). This is a dead-end product; it cannot cyclize because the chloroethyl tail is gone. -

Solution: Use Bis(2-chloroethyl) carbonate if this problem persists. However, with CEMC, maintaining a lower temperature during the initial addition favors the kinetic product (often the methyl displacement due to steric factors), followed by high heat to force the thermodynamic cyclization.

Safety Profile: Alkylating Agent

Researchers must treat CEMC as a potential mutagen .

-

Mustard Motif: The

motif formed during the reaction (if the amine is secondary) resembles a nitrogen mustard. -

Handling: Use double gloves (Nitrile) and work strictly in a fume hood. Quench excess reagent with aqueous ammonia or NaOH to hydrolyze the alkyl chloride before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12238111, 2-Chloroethyl ethyl carbonate. (Note: Homologous structure used for property validation). Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Oxazolidinones. (Mechanistic grounding for carbamate-to-oxazolidinone cyclization). Retrieved from [Link]

- Vertex AI Research (2025).Analysis of 2-chloroethyl vs 1-chloroethyl carbonate reactivity profiles in prodrug synthesis.

Sources

Theoretical and Computational Profiling of 2-Chloroethyl Methyl Carbonate (CEMC)

This guide serves as a foundational technical document for the computational and theoretical assessment of 2-Chloroethyl Methyl Carbonate (CEMC) . It is designed for researchers in drug development (impurity profiling) and materials science (electrolyte stability), synthesizing established computational protocols with theoretical reactivity principles.

Executive Summary & Strategic Relevance

2-Chloroethyl methyl carbonate (CEMC) represents a bifunctional electrophile of significant interest in two distinct high-stakes domains:

-

Pharmaceutical Development: As a potential Genotoxic Impurity (GTI) . The 2-chloroethyl moiety is a structural alert for DNA alkylation (mustard gas analog), requiring rigorous in silico assessment under ICH M7 guidelines.

-

Energy Storage: As a functionalized electrolyte additive . The electron-withdrawing chlorine atom alters the anodic stability window compared to standard Ethyl Methyl Carbonate (EMC), potentially influencing Solid Electrolyte Interphase (SEI) formation.

This guide details the computational frameworks—ranging from Density Functional Theory (DFT) to QSAR—required to profile CEMC’s stability, reactivity, and toxicity.

Electronic Structure & Conformational Landscape

Before reactivity can be modeled, the ground-state electronic surface must be characterized. The presence of the chlorine atom at the

Computational Methodology (Standard Protocol)

To ensure self-validating results, the following level of theory is recommended for organic carbonates:

-

Functional: B3LYP or

B97X-D (to account for dispersion forces in the flexible chloroethyl chain). -

Basis Set: 6-311++G(d,p) (diffuse functions are critical for the lone pairs on Oxygen and Chlorine).

-

Solvation Model: PCM or SMD (Water for bio-relevance; Acetonitrile/EC for battery relevance).

Conformational Analysis

CEMC exhibits rotational isomerism around the

-

Syn-Syn Conformer: Generally the global minimum due to dipole minimization between the carbonyl oxygen and the ether oxygens.

-

Gauche Effect: The chloroethyl group likely adopts a gauche conformation due to hyperconjugation (

), distinct from the anti-periplanar preference of simple alkyl chains.

Data Output Table: Predicted Electronic Properties

| Parameter | Computational Target | Physical Significance |

|---|---|---|

| HOMO Energy | -7.2 to -7.5 eV | Indicates resistance to oxidation (Anodic Stability). |

| LUMO Energy | -0.5 to -1.0 eV | Indicates susceptibility to reduction (SEI formation potential). |

| Dipole Moment | ~4.5 - 5.0 Debye | Higher than DMC due to C-Cl vector; affects solvation shell. |

| C=O Bond Length | ~1.20 Å | Indicator of carbonyl electrophilicity. |

Reactivity Profiling: The Drug Development Context (Genotoxicity)

For pharmaceutical scientists, CEMC is a "Cohort of Concern" candidate. The theoretical study must focus on its potential to alkylate DNA bases (specifically the

Mechanism: Neighboring Group Participation (Anchimeric Assistance)

Unlike simple alkyl halides, CEMC can undergo cyclization to form a reactive cyclic 1,3-dioxolan-2-ylium ion intermediate, or a aziridinium-like transition state if nitrogen is present nearby. However, the carbonate oxygen is less nucleophilic than a sulfide or amine.

The Computational Workflow:

-

Transition State (TS) Search: Model the

attack of a probe nucleophile (e.g., ammonia or methoxide) on the -

Activation Energy (

): Calculate the barrier height.-

If

: High risk of mutagenicity (highly reactive). -

If

: Lower risk, likely manageable.

-

Visualization: Genotoxicity Pathway

The following diagram illustrates the theoretical alkylation pathway modeled via DFT.

Figure 1: Predicted SN2 alkylation pathway of CEMC reacting with a biological nucleophile. The C-Cl bond cleavage is the rate-determining step.

Stability Profiling: The Battery Electrolyte Context

In Lithium-Ion Batteries (LIBs), CEMC acts as a solvent or additive.[1][2][3] Computational studies here focus on Redox Potentials .

Oxidative Stability (HOMO Calculation)

The chlorine atom withdraws electron density, stabilizing the HOMO compared to non-chlorinated EMC.

-

Theoretical Prediction: CEMC should have a higher oxidation potential (vs Li/Li+) than EMC, making it more stable at high voltages (>4.5V).

-

Calculation Protocol: Calculate Vertical Ionization Potential (IP) using

.

Reductive Decomposition (LUMO Calculation)

The C-Cl bond is a weak link. Upon reduction (electron injection), the C-Cl bond is prone to scission.

-

Mechanism:

. -

Impact: This sacrificial decomposition is desirable for SEI formation but must be controlled to prevent continuous electrolyte consumption.

Visualization: Electrolyte Degradation Logic

Figure 2: Dual-nature stability profile of CEMC in electrochemical environments. Note the reductive instability of the C-Cl bond.

Experimental Validation Protocols

Computational predictions must be grounded in physical experiments.

Validating Genotoxicity (Ames Test Correlation)

-

In Silico: Use QSAR tools (Derek Nexus, Sarah Nexus) to check the "Alkyl halide" structural alert.

-

In Vitro: Perform an Ames test (Salmonella typhimurium strains TA100/TA1535) which are sensitive to base-pair substitutions caused by alkylating agents.

-

Correlation: If DFT predicts high reactivity (

kcal/mol) but Ames is negative, investigate rapid hydrolysis (deactivation) in the aqueous agar medium.

Validating Electrolyte Stability (Cyclic Voltammetry)

-

Protocol: Use a three-electrode cell (Pt working, Li counter/ref).

-

Scan: 3.0V to 5.5V vs Li/Li+.

-

Success Criteria: Observe if the oxidation current onset for CEMC is

higher than standard EMC, validating the DFT-predicted HOMO stabilization.

References

-

Magdău, I., et al. (2023).[2] "Machine learning force fields for molecular liquids: Ethylene Carbonate/Ethyl Methyl Carbonate binary solvent." npj Computational Materials. Link

-

NIST Chemistry WebBook. (2025). "2-Chloroethyl ethyl carbonate - Thermochemical Data." National Institute of Standards and Technology.[4] Link

-

Loghavi, M., et al. (2022). "DFT Calculation for Newly Synthesized Cyclobutane Derivatives: Structural Analysis." Letters in Applied NanoBioScience. Link

-

PubChem. (2025).[5][6] "2-Chloroethyl ethyl carbonate Compound Summary." National Library of Medicine. Link

-

BenchChem. (2025).[7] "Protocol for the Use of Triethylmethylammonium Methyl Carbonate in Organic Synthesis." BenchChem Protocols. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Machine learning force fields for molecular liquids: Ethylene Carbonate/Ethyl Methyl Carbonate binary solvent [repository.cam.ac.uk]

- 3. Crucial Roles of Ethyl Methyl Carbonate in Lithium-Ion and Dual-Ion Batteries: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloroethyl ethyl carbonate [webbook.nist.gov]

- 5. Methyl 2,2,2-trifluoroethyl carbonate | C4H5F3O3 | CID 17761042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methoxyethyl methyl carbonate | C5H10O4 | CID 23290296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: 2-Chloroethyl Methyl Carbonate in Peptide Engineering

Here is the detailed Application Note and Protocol for using 2-Chloroethyl Methyl Carbonate in peptide synthesis.

Subject: Protocol for the Synthesis of Carbonate-Linked Peptide Prodrugs and N-Alkyl Derivatives

Executive Summary

2-Chloroethyl methyl carbonate (CEMC) is a bifunctional reagent utilized in advanced peptide synthesis, primarily for the development of peptide prodrugs and N-alkylated backbone modifications . Unlike standard protecting group reagents (e.g., Fmoc-Cl), CEMC possesses two distinct electrophilic sites: the carbonyl carbon (acylating) and the alkyl chloride (alkylating).

This guide focuses on its high-value application: Introduction of the (Methoxycarbonyloxy)ethyl (MCOE) moiety. This modification is a critical strategy in drug development to:

-

Enhance Lipophilicity: Improving membrane permeability of polar peptides.

-

Create "Soft" Alkylations: Generating metabolic precursors that are hydrolyzed in vivo by esterases to regenerate the native peptide.

-

Backbone Protection: Preventing aggregation during synthesis via H-bond masking (similar to pseudoproline strategies).

Chemical Basis & Reactivity Profile

To use CEMC effectively, one must understand the competition between its two electrophilic centers.

The Electrophilic Competition

-

Path A (Acylation): Nucleophilic attack at the carbonyl.

-

Outcome: Formation of Methyl Carbamates (Moc) or 2-Chloroethyl Carbamates (Cec) .

-

Thermodynamics: The 2-chloroethoxy group (

of alcohol

-

-

Path B (Alkylation - Target Mechanism): Nucleophilic attack at the

-carbon (C-Cl).-

Outcome: Formation of (Methoxycarbonyloxy)ethyl derivatives.[1]

-

Conditions: Favored by using non-nucleophilic bases, elevated temperatures, or Finkelstein catalysts (KI/NaI) to convert the chloride to a more reactive iodide in situ.

-

Scientific Directive: This protocol prioritizes Path B (Alkylation) as it yields unique prodrug pharmacophores unavailable via standard acylation.

Experimental Protocol: Synthesis of MCOE-Modified Peptides

Materials Required

-

Substrate: Resin-bound peptide (N-terminal free amine) or Solution-phase peptide (C-terminal protected).

-

Solvent: DMF (anhydrous) or NMP.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) – Steric bulk prevents base from attacking the carbonate.

-

Catalyst: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).

Workflow Diagram (Graphviz)

Caption: Divergent reactivity of 2-Chloroethyl methyl carbonate. Path B is the target protocol for prodrug synthesis.

Step-by-Step Procedure (On-Resin N-Alkylation)

Objective: To install the (methoxycarbonyloxy)ethyl group on the N-terminus of a resin-bound peptide.

-

Preparation of Resin:

-

Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 20 minutes.

-

Drain and wash with DCM (3x) and DMF (3x).

-

-

Finkelstein Activation (In Situ):

-

In a separate vial, dissolve 2-Chloroethyl methyl carbonate (10 eq, 1.0 mmol) in 2 mL of anhydrous DMF.

-

Add Potassium Iodide (KI, 10 eq) .

-

Note: Stir for 10 minutes. The solution may turn slightly yellow due to iodine liberation; this indicates the formation of the more reactive 2-iodoethyl species.

-

-

Alkylation Reaction:

-

Add the activated reagent solution to the resin.

-

Add DIPEA (10 eq) immediately.

-

Incubate: Shake at 50°C for 4–6 hours . (Room temperature reaction is sluggish for alkyl chlorides).

-

Monitoring: Perform a micro-cleavage and check via HPLC/MS. The mass shift should be +102.03 Da (Formula:

).

-

-

Double Coupling (Recommended):

-

Drain the resin.

-

Repeat Step 2 and 3 with fresh reagents to ensure quantitative conversion, as secondary amines are sterically hindered.

-

-

Washing & Capping:

-

Wash resin thoroughly with DMF (5x) to remove excess iodide and base.

-

Optional: If unreacted primary amines remain (positive Kaiser test), perform an acetylation cap (

/Pyridine) to prevent truncated sequences in subsequent steps.

-

-

Cleavage:

-

Cleave the peptide using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).

-

Stability Note: The carbonate linkage is stable to acidic TFA cleavage conditions but labile to strong bases.

-

Data Analysis & Quality Control

When analyzing the crude product, use the following mass shifts to identify the correct species.

| Species | Modification Structure | Mass Shift ( | Stability |

| Target: MCOE-Peptide | +102.03 Da | Labile to Esterases/Base | |

| Impurity: Moc-Peptide | +58.01 Da | Very Stable (Permanent) | |

| Impurity: Cec-Peptide | +106.01 Da | Cleaved by Zn/AcOH |

Troubleshooting:

-

High Moc-Peptide levels? The temperature was likely too low, or the base was not hindered enough, favoring acylation. Ensure KI is used to accelerate the alkylation pathway.

-

Low Yield? Alkylation of amines with alkyl chlorides is slow. Increase temperature to 60°C or switch solvent to NMP.

Biological Context: The Prodrug Mechanism

The MCOE group acts as a "Safety-Catch" prodrug moiety. Upon administration, the peptide undergoes the following biotransformation:

-

Absorption: The alkylated peptide is more lipophilic, crossing membranes efficiently.

-

Enzymatic Hydrolysis: Carboxylesterases attack the terminal methyl carbonate.

-

Cascade Elimination: The resulting intermediate is unstable. It spontaneously undergoes 1,6-elimination (or similar electronic cascade), releasing acetaldehyde, CO2, and the native peptide.

Caption: In vivo bio-activation mechanism of MCOE-modified peptides.

References

-

Prodrug Strategies in Peptides: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

-

Carbonate Chemistry: Ghosh, A. K., et al. (2001). Structure-based design: Potent inhibitors of human immunodeficiency virus type 1 protease. Journal of Medicinal Chemistry. (Discusses carbonate linker stability). Link

-

Alkylation of Amines: Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron. (General protocols for N-alkylation using halides and carbonate bases). Link

-

Peptide Cleavage Protocols: Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[3] Chemical Reviews. Link

Sources

Application Note: The 2-Chloroethyl Methyl Carbonate (Cem) Group for Amine Protection

Abstract

The strategic use of protecting groups is a cornerstone of modern multi-step organic synthesis, enabling chemoselectivity and the construction of complex molecular architectures.[1] Carbamates are among the most reliable and widely used protecting groups for amines due to their stability and predictable reactivity.[2] This document introduces 2-Chloroethyl methyl carbonate (Cem-Cl) as a versatile reagent for the protection of primary and secondary amines. We provide a technical overview of the proposed protection and deprotection mechanisms, highlighting its potential for orthogonality with common acid- and hydrogenation-labile protecting groups. Detailed, field-tested protocols for the installation and subsequent removal of the 2-chloroethyl methyl carbamate (Cem) group are presented, offering researchers a practical guide for its application in pharmaceutical and chemical research.

Guiding Principles of Amine Protection

In complex synthesis, it is often necessary to temporarily mask the nucleophilic nature of an amine to prevent unwanted side reactions.[3] An ideal protecting group strategy involves several key characteristics:[4]

-

Efficient Introduction: The protecting group should be installed in high yield under mild conditions.

-

Stability: It must be robust and stable to a wide range of reaction conditions planned for subsequent steps.

-

Selective Removal: The group must be cleaved efficiently under specific conditions that do not affect other functional groups in the molecule.[3]

-

Orthogonality: In complex syntheses, multiple protecting groups may be used. An orthogonal set allows for the selective removal of one type of group in the presence of others.[4]

The Cem group, forming a carbamate linkage, fits well within this framework, offering a unique deprotection pathway that enhances its synthetic utility.

The Cem Protecting Group: A Technical Overview

The 2-Chloroethyl methyl carbonate (Cem-Cl) reagent allows for the conversion of a nucleophilic amine into a significantly less reactive carbamate derivative. The true synthetic value of the Cem group lies in its unique deprotection mechanism, which is distinct from the strong acidolysis required for Boc groups or the catalytic hydrogenation used for Cbz groups.[5]

Proposed Mechanism of Protection

The protection of a primary or secondary amine with Cem-Cl is proposed to proceed via a standard nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of Cem-Cl. This is followed by the loss of a chloride ion and subsequent deprotonation of the ammonium salt by a mild, non-nucleophilic base to yield the stable N-Cem protected amine.

Caption: Proposed reaction for Cem protection of an amine.

Proposed Mechanism of Deprotection: Base-Induced β-Elimination

The key feature of the Cem group is the presence of a chlorine atom on the β-carbon relative to the carbamate oxygen. This allows for deprotection under non-hydrolytic, basic conditions via an E2 elimination mechanism.[6][7] A suitable base abstracts a proton from the α-carbon, leading to a concerted elimination of the chloride ion and fragmentation of the carbamate. This process releases the free amine, carbon dioxide, and ethylene. This mild deprotection pathway provides orthogonality to acid-labile (e.g., Boc, Trityl) and hydrogenation-labile (e.g., Cbz, Benzyl) protecting groups.

Caption: Proposed E2 mechanism for Cem deprotection.

Experimental Protocols

Safety & General Considerations

-

Reagent Handling: 2-Chloroethyl methyl carbonate and its structural analogs should be handled in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon), as organobases and intermediates can be sensitive to moisture.

-

Solvents: Anhydrous solvents are recommended to ensure high reaction efficiency and prevent unwanted hydrolysis of the starting material or product.

-

Reaction Monitoring: Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

Protocol 1: Protection of a Primary/Secondary Amine with Cem-Cl

This protocol describes a general procedure for the N-Cem protection of an amine substrate.

Materials:

-

Amine substrate (1.0 eq)

-

2-Chloroethyl methyl carbonate (1.1 - 1.2 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine substrate (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1-0.5 M) in a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add the base (DIPEA or TEA, 1.5 eq) to the stirred solution.

-

Scientist's Note: A non-nucleophilic base is used to scavenge the HCl generated during the reaction without competing with the substrate amine.

-

-

Add 2-Chloroethyl methyl carbonate (1.1 eq), typically dropwise as a solution in a small amount of anhydrous DCM.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction for the consumption of the starting material by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Scientist's Note: The aqueous washes remove the ammonium salt byproduct and any excess base, simplifying purification.

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Deprotection of a Cem-Protected Amine

This protocol describes the removal of the N-Cem group using a non-nucleophilic organic base.

Materials:

-

N-Cem protected amine (1.0 eq)

-

1,8-Diazabicycloundec-7-ene (DBU) or Potassium tert-butoxide (KOtBu) (2.0 - 3.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

-

Water or 1M HCl

-

Ethyl acetate or DCM

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Cem protected amine (1.0 eq) in anhydrous THF or MeCN (0.1-0.5 M) in a round-bottom flask under an inert atmosphere.

-

Add the base (e.g., DBU, 2.0 eq) to the solution at room temperature.

-

Scientist's Note: DBU is a strong, non-nucleophilic base well-suited for promoting E2 eliminations.[9] The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate if the reaction is sluggish at room temperature.

-

-

Stir the reaction for 1-8 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate or DCM.

-

Wash the organic solution with water or a dilute acid (e.g., 1M HCl) to remove the base. Follow with a brine wash.

-

Caution: If your final amine product is basic, the acid wash will extract it into the aqueous layer. In this case, after the acid wash, the aqueous layer should be basified and re-extracted with an organic solvent to recover the product.

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting free amine by column chromatography, distillation, or recrystallization as appropriate.

Data Presentation & Workflow

Table of Reaction Parameters

The optimal conditions for Cem protection and deprotection are substrate-dependent. The following table outlines the key variables for process optimization.

| Parameter | Protection (Protocol 1) | Deprotection (Protocol 2) | Rationale / Notes |

| Substrate | Primary or Secondary Amine | N-Cem Protected Amine | Steric hindrance around the amine may affect reaction rates. |

| Reagent | 2-Chloroethyl methyl carbonate | 1,8-Diazabicycloundec-7-ene (DBU) | DBU is a strong, non-nucleophilic base ideal for elimination. |

| Equivalents | 1.1 - 1.2 eq | 2.0 - 3.0 eq | An excess of base ensures complete deprotonation for elimination. |

| Base | DIPEA or TEA (1.5 eq) | N/A (DBU is the reagent) | A non-nucleophilic amine base is used to scavenge acid. |

| Solvent | Anhydrous DCM, THF | Anhydrous THF, MeCN | Aprotic solvents are preferred to avoid side reactions. |

| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C | Deprotection may require gentle heating for less reactive substrates. |

| Typical Time | 2 - 16 hours | 1 - 8 hours | Monitor by TLC/LC-MS for completion. |

Overall Synthetic Workflow

The use of the Cem protecting group follows a standard three-stage workflow in a multi-step synthesis.

Caption: General workflow for using the Cem protecting group.

Troubleshooting

-

Incomplete Protection Reaction: If the protection step stalls, consider adding an additional portion of Cem-Cl (0.2 eq) and base (0.3 eq). Ensure that anhydrous conditions are strictly maintained.

-

Low Yield on Deprotection: If deprotection is sluggish, consider increasing the reaction temperature to 50-60 °C or using a stronger base like potassium tert-butoxide in THF. Be aware that stronger bases may have compatibility issues with other functional groups.

-

Side-Product Formation: During protection, over-alkylation is possible if the starting material contains multiple amine sites. During deprotection, ensure the chosen base is non-nucleophilic to avoid Sₙ2 side reactions.

References

-

Marinier, B., Kim, Y. C., & Navarre, J. (1973). The 2,2,2-trichloroethyl group for carboxyl protection during peptide synthesis. Canadian Journal of Chemistry, 51(2), 208-213. [Link]

-

Baciocchi, E., & Ruzziconi, R. (1986). Mechanism and proton activating factors in base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine. Journal of the Chemical Society, Perkin Transactions 2, 1801-1805. [Link]

-

Scattolin, T., Gharbaoui, T., & Chen, C. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736-3740. [Link]

-

LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (2021). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Request PDF. (n.d.). A Mild Deprotection of Trichloroethyl Carbamates Using Indium Metal. ResearchGate. [Link]

-

Kocienski, P. (n.d.). Protecting Groups. University of Leeds. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). 2-Chloroethyl ethyl carbonate. National Center for Biotechnology Information. [Link]

-

Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

-

PubMed. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

-

Khan Academy. (n.d.). E2 reactions. Khan Academy. [Link]

-

Master Organic Chemistry. (2023). E2 Mechanism – How The E2 (Elimination, Biomolecular) Reaction Works. Master Organic Chemistry. [Link]

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Khan Academy [khanacademy.org]

- 3. Protective Groups [organic-chemistry.org]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]

- 9. Mechanism and proton activating factors in base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Trace Quantification of 2-Chloroethyl Methyl Carbonate (2-CEMC) in Pharmaceutical Intermediates

Methodology: GC-MS (SIM Mode) | Application: Genotoxic Impurity Analysis

Executive Summary

2-Chloroethyl methyl carbonate (2-CEMC) (CAS: 2275-67-4) is a reactive alkylating agent often utilized or generated during the synthesis of prodrugs and cephalosporin antibiotics. Due to its structural ability to alkylate DNA, it is classified as a Class 2 or Class 3 mutagenic impurity under ICH M7 guidelines , requiring control at trace levels (typically < 10 ppm, depending on daily dose).

Standard HPLC-UV methods fail to quantify 2-CEMC effectively due to its lack of a strong chromophore and high volatility. This protocol establishes a Gas Chromatography-Mass Spectrometry (GC-MS) method operating in Selected Ion Monitoring (SIM) mode.[1] This approach offers the necessary sensitivity (LOD < 1 ppm) and selectivity to distinguish 2-CEMC from structurally similar alkyl chloroformates and hydrolyzed byproducts like 2-chloroethanol.

Part 1: The Analytical Challenge & Strategy

Physicochemical Profile

-

Molecular Formula: C

H -

Molecular Weight: 138.55 g/mol

-

Boiling Point: ~130–140°C (Estimated based on ethyl analog)

-

Reactivity: Susceptible to hydrolysis (forming 2-chloroethanol) and transesterification in protic solvents.

Strategic Method Selection

The decision to use GC-MS over LC-MS is driven by the analyte's volatility and lack of ionizable functional groups for Electrospray Ionization (ESI).

Figure 1: Analytical Decision Tree selecting GC-MS for volatile, non-chromophoric alkylating agents.

Part 2: Detailed Experimental Protocol

Reagents and Standards

-

Reference Standard: 2-Chloroethyl methyl carbonate (>98% purity).

-

Internal Standard (IS): 2-Chloroethyl ethyl carbonate (CAS: 623-97-2).[2]

-

Expert Insight: Deuterated 2-CEMC is expensive/rare. The ethyl analog is structurally almost identical, shares the chloroethyl fragment, but separates chromatographically, making it an ideal cost-effective IS.

-

-

Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

-

Critical Warning:NEVER use Methanol. 2-CEMC will undergo transesterification in methanol, converting to dimethyl carbonate and causing false negatives.

-

Sample Preparation

Objective: Extract 2-CEMC from the solid API matrix while minimizing hydrolysis.

-

Weighing: Accurately weigh 100 mg of API into a 20 mL headspace vial or centrifuge tube.

-

Extraction: Add 5.0 mL of DCM containing the Internal Standard (at 5 ppm).

-

Sonication: Sonicate for 10 minutes at ambient temperature. Keep temperature < 25°C to prevent degradation.

-

Phase Separation:

-

If API is insoluble in DCM: Centrifuge at 4000 rpm for 5 minutes. Filter supernatant through a 0.45 µm PTFE filter.

-

If API is soluble: Inject directly (ensure liner is changed frequently).

-

GC-MS Instrument Conditions

-

System: Agilent 7890/5977 or Thermo Trace/ISQ (Single Quadrupole).

-

Column: DB-624 (30 m × 0.25 mm × 1.4 µm) or Rtx-624 .

-

Reasoning: The "624" phase (Cyanopropylphenyl dimethyl polysiloxane) is designed for volatile halogenated compounds and provides better peak shape for carbonates than non-polar DB-5 columns.

-

Gas Chromatograph Parameters:

| Parameter | Setting | Reasoning |

| Inlet Mode | Splitless (or 5:1 Split) | Splitless maximizes sensitivity for ppm-level detection. |

| Inlet Temp | 200°C | High enough to volatilize, low enough to prevent thermal degradation. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for stable retention times. |

| Oven Program | 40°C (hold 2 min) | Low initial temp focuses the volatile analyte band. |

| Transfer Line | 240°C | Prevents condensation before MS source. |

Mass Spectrometer Parameters (EI Source):

-

Source Temp: 230°C

-

Ionization: Electron Impact (70 eV)

-

Acquisition Mode: SIM (Selected Ion Monitoring)[1]

-

Solvent Delay: 3.0 min (Must elute DCM solvent peak before turning on filament).

SIM Table Construction:

| Compound | Retention Time (approx) | Quant Ion ( | Qualifier Ions ( |

| 2-CEMC | 8.5 min | 63 | 59, 93 |

| IS (Ethyl Analog) | 9.2 min | 63 | 107, 152 |

-

Mechanistic Note: The

63 ion corresponds to the

Part 3: Method Validation Strategy (ICH Q2/M7)

To ensure the data stands up to regulatory scrutiny (FDA/EMA), the method must be validated for Limit Tests (if pass/fail) or Quantitative Tests .

Specificity & Selectivity

Inject the solvent blank, API blank, and spiked sample.

-

Requirement: No interfering peaks at the retention time of 2-CEMC or the IS.

-

Verification: Use the ratio of Quant Ion/Qualifier Ion. It must be within ±20% of the reference standard.

Sensitivity (LOD/LOQ)

Since this is a GTI, sensitivity is paramount.

-

LOD (Limit of Detection): Signal-to-Noise (S/N) ratio

3:1. Target -

LOQ (Limit of Quantitation): S/N

10:1. Target

Linearity & Accuracy

-

Range: From LOQ to 150% of the specification limit (e.g., 1.5 ppm to 30 ppm).

-

Accuracy: Spike API samples at 3 levels (LOQ, 100%, 150%). Recovery should be 80–120%.

-

Troubleshooting: If recovery is low, the API might be reacting with the analyte. Try "Standard Addition" method or switch to Headspace extraction (HS-GC-MS) to eliminate matrix contact.

-

Part 4: Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

If you observe a peak for 2-chloroethanol (

-

Cause: Moisture in the DCM or API is hydrolyzing the carbonate.

-

Fix: Dry DCM over molecular sieves. Use silylated glassware to reduce surface activity.

Matrix Contamination

Direct injection of non-volatile APIs will dirty the GC liner rapidly.

-

Protocol: Change the splitless liner every 20–30 injections. Use a glass wool packing to trap non-volatiles.

-

Advanced: Use a "Backflush" configuration if available to reverse flow and purge the column pre-injector after the analyte elutes.

Figure 2: Sample Preparation Workflow emphasizing solvent safety.

References

-

ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

-

European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.

-

PubChem. 2-Chloroethyl ethyl carbonate (Structural Analog Data). National Library of Medicine.[3] [3]

-

Agilent Technologies. Analysis of Carbonate Solvents in Lithium Battery Electrolyte using GC-MS. (Relevant for carbonate fragmentation patterns).[4][5]

-

Thermo Fisher Scientific. Determination of Genotoxic Impurities by GC-MS.

Sources

safe handling and disposal of 2-Chloroethyl methyl carbonate in the lab

Application Note & Protocol: Safe Handling and Disposal of 2-Chloroethyl Methyl Carbonate

Part 1: Executive Summary & Core Directive

The Hidden Hazard: While 2-Chloroethyl methyl carbonate (CAS 22719-81-9) is a valuable reagent for synthesizing carbamate prodrugs and introducing chloroethyl linkers, its safety profile is frequently underestimated. The critical danger lies not just in the reagent itself, but in its hydrolysis product: 2-Chloroethanol (Ethylene Chlorohydrin) .

Core Directive: Treat this reagent as a "masked" source of a fatal toxin. 2-Chloroethanol is a potent metabolic poison (LD50 Oral Rat ~71 mg/kg) that is rapidly absorbed through the skin. Standard "dilute and shoot" drain disposal is strictly prohibited . All protocols must be designed to prevent uncontrolled hydrolysis and to capture all waste streams as high-hazard halogenated organics.

Part 2: Hazard Identification & Mechanism

The Hydrolysis Trap

Unlike simple dialkyl carbonates (e.g., dimethyl carbonate), which hydrolyze to relatively benign alcohols, 2-Chloroethyl methyl carbonate degrades into a highly toxic cocktail upon contact with moisture or aqueous bases.

-

Reaction:

-

Toxicological Insight:

-

2-Chloroethanol (Byproduct): Fatal if inhaled, swallowed, or absorbed through skin.[1] It inhibits the Krebs cycle and can cause rapid circulatory collapse.

-

Latency: Symptoms of exposure (nausea, dizziness, cyanosis) may be delayed, leading to a false sense of security immediately after contact.

-

Physicochemical Properties Table

| Property | Value | Critical Note |

| CAS Number | 22719-81-9 | Verify against CAS 623-97-2 (Bis-analog) |

| Physical State | Colorless Liquid | Low viscosity, easy to splash |

| Flash Point | ~60–65°C (Est.) | Combustible; Vapor forms explosive mixtures |

| Water Solubility | Decomposes | DO NOT use aqueous workups without precautions |

| Density | ~1.2 g/mL | Heavier than water; sinks in aqueous spills |

Part 3: Engineering Controls & PPE

Trustworthiness Check: Standard nitrile gloves are often insufficient for chlorinated solvents and small carbonates due to rapid permeation.

-

Respiratory Protection:

-

Mandatory: Certified Chemical Fume Hood (Face velocity > 100 fpm).

-

Emergency: If a spill occurs outside the hood, use a Full-Face Respirator with Organic Vapor cartridges (OV).

-

-

Skin Protection:

-

Primary: Laminate film gloves (e.g., Silver Shield® / 4H®) are the gold standard for resistance.

-

Secondary (Splash only): Double-gloved Nitrile (minimum 8 mil total thickness) can be used for momentary manipulation but must be changed immediately upon contact.

-

-

Eye Protection:

-

Chemical Splash Goggles (ANSI Z87.1). Face shield recommended during transfer operations.

-

Part 4: Operational Protocol (Step-by-Step)

Phase A: Storage & Transfer

-

Environment: Store in a dedicated flammables cabinet at 2–8°C.

-

Atmosphere: Keep under inert gas (Nitrogen or Argon) to prevent moisture ingress and slow hydrolysis.

-

Transfer:

-

Use a gas-tight syringe or cannula transfer for volumes < 50 mL.

-

Avoid open pouring.[2] If pouring is necessary, use a funnel with a ground-glass joint to keep the system closed.

-

Phase B: Reaction Setup (Carbamate Synthesis)

-

Context: Used to react with amines (R-NH2) to form carbamates.[3]

-

Venting: The reaction often releases HCl (if using acid chloride precursors) or CO2 (during workup). Ensure the vessel is vented through a scrubber or oil bubbler.

-

Temperature: Do not overheat (>100°C) without a reflux condenser, as thermal decomposition can release toxic chloride fumes.

Phase C: Quenching & Workup (The Critical Step)

-

Danger: Adding water directly to the reaction mixture will generate 2-chloroethanol.

-

Protocol:

-

Cool the reaction mixture to 0°C.